
3-(1H-pyrrol-2-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrrol-2-yl)propanehydrazide is a nitrogen-containing heterocyclic compound It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a propanehydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-2-yl)propanehydrazide typically involves the reaction of 3-(1H-pyrrol-2-yl)propanoic acid with hydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Oxidation of this compound can yield pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction can produce 3-(1H-pyrrol-2-yl)propylamine.
Substitution: Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(1H-pyrrol-2-yl)propanehydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-2-yl)propanehydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and pyrrole moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrrol-2-yl)propanoic acid: This compound is structurally similar but lacks the hydrazide group.
3-(1H-pyrrol-2-yl)propylamine: This is a reduced form of 3-(1H-pyrrol-2-yl)propanehydrazide.
3-(1-Methyl-1H-pyrrol-2-yl)pyridine: This compound features a pyridine ring instead of the propanehydrazide group.
Uniqueness
This compound is unique due to its combination of a pyrrole ring and a hydrazide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1H-pyrrol-2-yl)propanehydrazide |
InChI |
InChI=1S/C7H11N3O/c8-10-7(11)4-3-6-2-1-5-9-6/h1-2,5,9H,3-4,8H2,(H,10,11) |
InChI Key |
ZQDQGJYKPXFBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


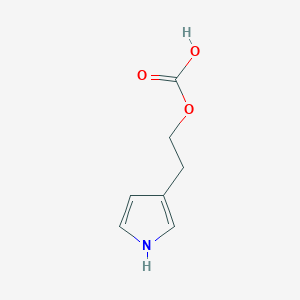
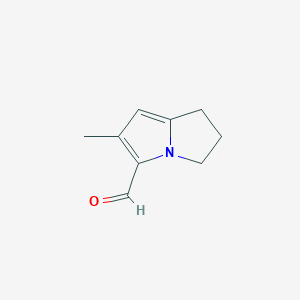

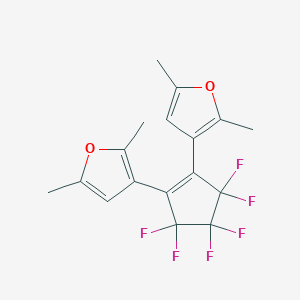
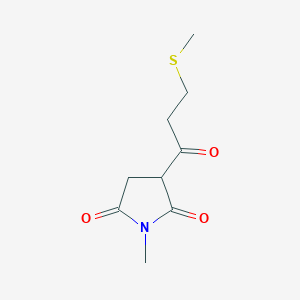
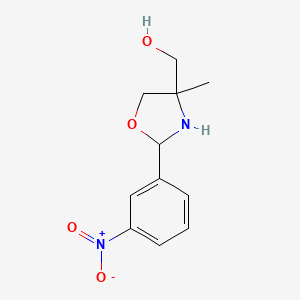

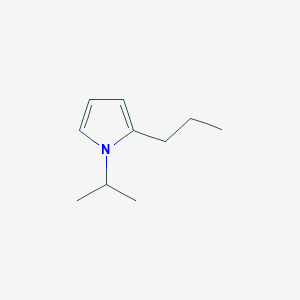

![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)

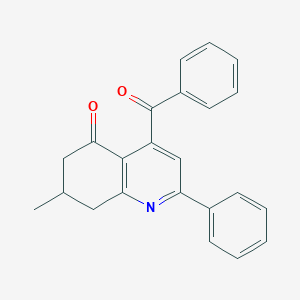
![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
